Cas no 2229202-29-1 (4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide)

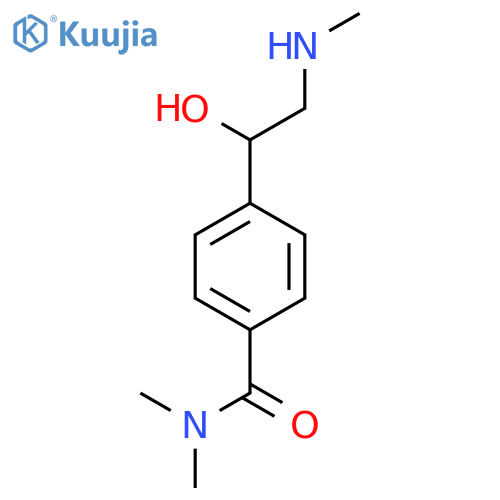

2229202-29-1 structure

商品名:4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- 4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide

- 2229202-29-1

- EN300-1744211

- 4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide

-

- インチ: 1S/C12H18N2O2/c1-13-8-11(15)9-4-6-10(7-5-9)12(16)14(2)3/h4-7,11,13,15H,8H2,1-3H3

- InChIKey: XDJBDHJXHDYKDQ-UHFFFAOYSA-N

- ほほえんだ: OC(CNC)C1C=CC(C(N(C)C)=O)=CC=1

計算された属性

- せいみつぶんしりょう: 222.136827821g/mol

- どういたいしつりょう: 222.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.6Ų

- 疎水性パラメータ計算基準値(XlogP): -0.8

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1744211-10.0g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1744211-0.1g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 0.1g |

$956.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-1g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 1g |

$1086.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-0.25g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 0.25g |

$999.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-1.0g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1744211-0.05g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 0.05g |

$912.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-5g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 5g |

$3147.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-10g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 10g |

$4667.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-0.5g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 0.5g |

$1043.0 | 2023-09-20 | ||

| Enamine | EN300-1744211-2.5g |

4-[1-hydroxy-2-(methylamino)ethyl]-N,N-dimethylbenzamide |

2229202-29-1 | 2.5g |

$2127.0 | 2023-09-20 |

4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

2229202-29-1 (4-1-hydroxy-2-(methylamino)ethyl-N,N-dimethylbenzamide) 関連製品

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量